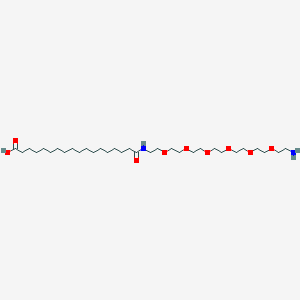

Amino-PEG6-amido-C16-COOH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64N2O9/c33-17-19-38-21-23-40-25-27-42-29-30-43-28-26-41-24-22-39-20-18-34-31(35)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-32(36)37/h1-30,33H2,(H,34,35)(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFCAVGBATFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of Amino-PEG6-amido-C16-COOH in different solvents

Solubility Profile of Amino-PEG6-amido-C16-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

This compound is characterized by three key structural components: a terminal primary amine, a hexaethylene glycol (PEG6) spacer, and a 16-carbon carboxylic acid.

-

Hydrophilic Domain: The PEG6 chain and the terminal carboxylic acid and amine groups are polar and capable of hydrogen bonding, contributing to solubility in aqueous and polar solvents.[5][6] The ionization state of the terminal amine and carboxylic acid groups is pH-dependent, which will significantly influence aqueous solubility.

-

Hydrophobic Domain: The C16 alkyl chain is a long, nonpolar hydrocarbon tail that imparts significant hydrophobicity, driving solubility in nonpolar organic solvents.

-

Amphiphilic Nature: The presence of both distinct hydrophilic and hydrophobic domains makes this compound an amphiphilic molecule. This duality suggests it may exhibit surfactant-like properties, forming micelles in aqueous solutions above a certain concentration.[7][8]

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. This data is illustrative and based on the solubility of similar PEGylated lipids and amphiphilic molecules.[4][6][9] Actual experimental values may vary.

| Solvent System | Predicted Solubility | Rationale and Remarks |

| Aqueous Solvents | ||

| Deionized Water | Low to Moderate | Solubility is expected to be pH-dependent. At neutral pH, the zwitterionic form may have limited solubility. Formation of micelles is possible at higher concentrations.[8] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate | The ionic strength and buffering capacity of PBS can enhance the solubility of the charged species compared to deionized water. |

| Acidic Buffer (e.g., pH 2-4) | Higher | Protonation of the carboxylic acid to a neutral state and the amine to a cationic state may alter solubility. The overall charge will influence interaction with the solvent. |

| Basic Buffer (e.g., pH 8-10) | Higher | Deprotonation of the carboxylic acid to its carboxylate form (anionic) is expected to increase solubility in aqueous media. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of solvating both the polar and nonpolar portions of the molecule. Often a good solvent for similar PEGylated linkers.[4][9][10] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize this compound.[6][9] |

| Methanol (MeOH) | Moderate to High | A polar protic solvent that can interact with the PEG chain and terminal polar groups. Solubility may be slightly lower than in DMSO or DMF due to the influence of the long alkyl chain.[9] |

| Ethanol (B145695) (EtOH) | Moderate | Less polar than methanol, ethanol is a good solvent for many amphiphilic molecules.[7] |

| Dichloromethane (DCM) | Moderate to Low | A nonpolar solvent that will primarily solvate the C16 alkyl chain. The polar PEG chain will limit solubility. |

| Solvent Mixtures | ||

| DMSO/Water Mixtures | Variable | Solubility will depend on the ratio. A higher percentage of DMSO will likely be required to achieve high concentrations. |

| Ethanol/Water Mixtures | Variable | The amphiphilic nature of ethanol makes it a good co-solvent to bridge the polarity gap between water and the hydrophobic tail of the molecule.[7] |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[11]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Kinetic solubility can be assessed by taking samples at various time points.[11]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Quantify the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve).

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

-

Perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Hypothetical Signaling Pathway in PROTAC-Mediated Degradation

This compound can be used as a linker to synthesize a PROTAC. The PROTAC would then recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The amphiphilic nature of the linker could influence the PROTAC's cell permeability and engagement with its intracellular targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 4. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]

- 5. Amino-PEG6-acid, 905954-28-1 | BroadPharm [broadpharm.com]

- 6. Amino-PEG6-alcohol, 39160-70-8 | BroadPharm [broadpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Amino-PEG6-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

Key characteristics of bifunctional PEGylated linkers in biochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics, applications, and experimental considerations of bifunctional polyethylene (B3416737) glycol (PEG) linkers in biochemistry. These versatile molecules are instrumental in the development of advanced therapeutics and diagnostics, offering unparalleled advantages in modulating the properties of bioconjugates.

Core Concepts of Bifunctional PEGylation

PEGylation is the covalent attachment of PEG chains to molecules like proteins, peptides, or small drugs.[1] This process enhances the therapeutic properties of a molecule by increasing its solubility, stability, and circulation half-life while reducing immunogenicity.[1][2] Bifunctional PEGs possess two reactive functional groups, enabling them to act as crosslinkers or spacers between two molecular entities.[1]

There are two main categories of bifunctional PEG linkers:

-

Homobifunctional PEGs: These linkers have identical functional groups at both ends (X-PEG-X).[1] They are primarily used for crosslinking similar molecules or for creating hydrogels.[1][3]

-

Heterobifunctional PEGs: These linkers feature two different reactive groups (X-PEG-Y).[1] This allows for the controlled, sequential conjugation of two distinct molecules, which is particularly useful in applications like targeted drug delivery where a therapeutic agent is linked to a targeting moiety.[][5]

The PEG chain itself imparts hydrophilicity and biocompatibility, while the terminal functional groups determine the conjugation chemistry.[1][6] The length of the PEG chain is a critical parameter that can be adjusted to optimize the pharmacokinetic properties and biological activity of the final conjugate.[7][8]

Key Characteristics and Their Impact

The physicochemical properties of bifunctional PEGylated linkers directly influence the performance of the resulting bioconjugate.

Solubility and Stability

PEG linkers are highly soluble in aqueous solutions and can increase the solubility of hydrophobic drugs or proteins.[6][9] This is crucial for preventing aggregation, especially in antibody-drug conjugates (ADCs) with hydrophobic payloads.[7][10] The flexible PEG chain can also shield the attached molecule from enzymatic degradation, thereby enhancing its stability.[11][12]

Pharmacokinetics and Immunogenicity

PEGylation significantly alters the pharmacokinetic profile of a bioconjugate.[13] The increased hydrodynamic volume of the PEGylated molecule leads to reduced renal clearance and a prolonged circulation half-life.[][15] This extended exposure can enhance therapeutic efficacy.[16] Furthermore, the PEG chain can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[][10]

Linker Length

The length of the PEG spacer plays a crucial role in the overall efficacy of a bioconjugate. Longer PEG chains generally lead to improved pharmacokinetics and in vivo efficacy.[7][17] However, there can be a trade-off, as longer linkers might also introduce steric hindrance, potentially reducing the binding affinity or in vitro potency of the conjugated molecule.[8][18] The optimal PEG linker length is often specific to the antibody, payload, and target and requires empirical determination.[7]

Cleavable vs. Non-Cleavable Linkers

Bifunctional PEG linkers can be designed to be either cleavable or non-cleavable, which dictates the drug release mechanism.[]

-

Cleavable Linkers: These linkers are designed to break and release the payload under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[][12] This allows for targeted drug release at the site of action, minimizing off-target toxicity.[11]

-

Non-Cleavable Linkers: These linkers form a stable bond between the drug and the targeting moiety.[] The drug is typically released upon the complete degradation of the conjugate within the target cell.[]

Quantitative Data on PEG Linker Characteristics

The following tables summarize quantitative data on the impact of bifunctional PEGylated linkers on various parameters.

| Linker Type | Functional Groups | Target Residues | Key Application | Reference |

| Homobifunctional | NHS esters | Amines (Lysine, N-terminus) | Protein Crosslinking | [1][5] |

| Maleimides | Thiols (Cysteine) | Protein Dimerization | [19][20] | |

| Heterobifunctional | NHS ester, Maleimide | Amine, Thiol | Antibody-Drug Conjugates | [5] |

| Azide, Alkyne | (Click Chemistry) | Bioconjugation | [5][21] | |

| Aldehyde, Amine | N-terminus, Lysine | Site-specific PEGylation | [22] |

| PEG Linker Length | Effect on Half-Life | Effect on In Vitro Cytotoxicity | Effect on Tumor Accumulation | Reference |

| No PEG | 19.6 min | 1x | Baseline | [16] |

| 4 kDa PEG | 2.5-fold increase | 4.5-fold decrease | Increased | [16][23] |

| 10 kDa PEG | 11.2-fold increase | 22-fold decrease | Significantly Increased | [16][23][24] |

Experimental Protocols

General Protocol for Protein PEGylation with an NHS-Ester Functionalized PEG

This protocol outlines a general method for conjugating an NHS-ester functionalized PEG to a protein, targeting primary amine groups.[1]

Materials:

-

Protein to be PEGylated

-

NHS-ester functionalized bifunctional PEG

-

Reaction Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1]

-

Anhydrous DMSO (if PEG is not buffer soluble)

-

Quenching Reagent (e.g., Tris or glycine)

-

Purification equipment (e.g., centrifugal filters, size-exclusion chromatography system)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 g/L.[1]

-

Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in the reaction buffer or anhydrous DMSO.[1]

-

Conjugation Reaction: Add a molar excess of the dissolved PEG reagent to the protein solution. A common starting point is a 10- to 50-fold molar excess.[1]

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[1] Reaction times may need optimization.[1]

-

Quenching: Stop the reaction by adding an excess of a quenching reagent to consume any unreacted NHS-ester groups.[1]

-

Purification: Remove the quenching reagent and excess unreacted PEG using centrifugal filters or size-exclusion chromatography (SEC).[1][5]

Characterization of PEGylated Conjugates

1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Purpose: To qualitatively assess the extent of PEGylation.

-

Methodology: Run the purified conjugate on an SDS-PAGE gel. PEGylated proteins will migrate slower than the unconjugated protein, resulting in a shift to a higher apparent molecular weight. The banding pattern can also indicate the homogeneity of the conjugate.[25]

2. Size-Exclusion Chromatography (SEC):

-

Purpose: To purify the PEGylated conjugate and determine its hydrodynamic size.

-

Methodology: Inject the purified reaction mixture onto an SEC column. The PEGylated conjugate will elute earlier than the unconjugated protein and any smaller reactants.[5][26]

3. Hydrophobic Interaction Chromatography (HIC):

-

Purpose: To determine the drug-to-antibody ratio (DAR) in ADCs.

-

Methodology: HIC separates molecules based on their hydrophobicity. In ADCs, the addition of a hydrophobic drug increases the overall hydrophobicity of the antibody. By separating the different drug-loaded species, the average DAR can be calculated.[5]

4. Mass Spectrometry (MS):

-

Purpose: To determine the precise molecular weight of the conjugate and the degree of PEGylation.

-

Methodology: Techniques like MALDI-TOF or ESI-MS can be used to analyze the mass of the intact conjugate, providing information on the number of PEG chains attached.[27]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 10. labinsights.nl [labinsights.nl]

- 11. purepeg.com [purepeg.com]

- 12. purepeg.com [purepeg.com]

- 13. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. creativepegworks.com [creativepegworks.com]

- 19. Tethering polypeptides through bifunctional PEG cross-linking agents to probe protein function: application to ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. Bifunctional PEG aldehyde [nanocs.net]

- 23. mdpi.com [mdpi.com]

- 24. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tools.thermofisher.com [tools.thermofisher.com]

- 27. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Targeted Protein Degradation: A Literature Review on the Discovery and Evolution of PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block a protein's function, PROTACs act as catalytic agents of destruction, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4] This heterobifunctional molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that tethers these two elements.[2][3][5][6][7]

Initially overlooked as a passive tether, the linker is now universally recognized as a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6][8][9] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation of the target protein.[1][7][9][10] This in-depth technical guide provides a comprehensive literature review on the discovery and evolution of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying principles through logical diagrams.

The Evolution of PROTAC Linker Design: From Flexible Chains to Functional Scaffolds

The journey of PROTAC linker discovery began with simple, synthetically accessible structures. The first reported PROTAC utilized a flexible alkyl linker to connect a ligand for the methionine aminopeptidase-2 (MetAP-2) to a peptide that recruits the SCF E3 ligase complex.[11] Early efforts in the field predominantly employed flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[7][8][11] These linkers offered the advantage of conformational flexibility, allowing the two ligands to orient themselves for productive ternary complex formation.[1][2]

However, it quickly became apparent that a "one-size-fits-all" approach to linker design was suboptimal. The empirical nature of early PROTAC development, often described as a "trial and error" process, highlighted the critical need for a more rational approach to linker optimization.[2] This led to a paradigm shift towards exploring the impact of linker length, composition, and rigidity on PROTAC activity.

More recent research has focused on the development of more sophisticated and functional linkers. The incorporation of rigid motifs, such as piperazine, piperidine, and triazole rings, has been shown to pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex and improve degradation potency.[1][8][11][12][13] Furthermore, the introduction of functional groups within the linker can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][10][13]

Key Parameters in Linker Design and Their Impact on PROTAC Efficacy

The optimization of a PROTAC's linker is a multifactorial process, with several key parameters that must be carefully considered.

Linker Length

The length of the linker is a critical determinant of PROTAC efficacy. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[6][10][14] Conversely, an excessively long linker may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer.[6][10][14] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.[15]

Linker Composition

The chemical composition of the linker significantly influences a PROTAC's physicochemical properties. The most common linker motifs are PEG and alkyl chains.[8][11] PEG linkers are hydrophilic and can improve the solubility of the PROTAC, while alkyl chains are more hydrophobic and can enhance cell permeability.[1][12] The incorporation of other chemical moieties, such as ether or amide groups, can also impact a PROTAC's properties. For instance, replacing an amide with an ether has been shown to increase cell permeability in some cases.[14]

Linker Rigidity

The flexibility of the linker plays a crucial role in the thermodynamics of ternary complex formation. While flexible linkers provide the conformational freedom to achieve a productive binding orientation, they can also have a high entropic penalty upon binding.[2] Rigid linkers, by contrast, can reduce this entropic cost and pre-organize the PROTAC in a favorable conformation for ternary complex formation, potentially leading to enhanced potency.[1][12][13]

Attachment Points

The points at which the linker is connected to the POI and E3 ligase ligands, often referred to as "exit vectors," are also critical for PROTAC activity. The choice of attachment point can significantly impact the geometry of the ternary complex and, consequently, the efficiency of ubiquitination.[6][11]

Quantitative Analysis of Linker Effects

The following tables summarize quantitative data from the literature, illustrating the impact of linker length and composition on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |

| PROTAC 1 | 9 | ~50% | >10 |

| PROTAC 2 | 12 | ~75% | ~5 |

| PROTAC 3 | 16 | ~95% | ~1 |

| PROTAC 4 | 19 | ~70% | ~5 |

| PROTAC 5 | 21 | ~60% | >10 |

| (Data synthesized from published literature.[16][17]) |

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | < 12 | No degradation observed | - |

| PROTAC B | 21 | 3 | 96% |

| PROTAC C | 29 | 292 | 76% |

| (Data synthesized from published literature.[2][16]) |

Table 3: Comparative Efficacy of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |

| BTK Degrader 1 | PEG | 10 | C4 | 50 | 85 | Ramos |

| BTK Degrader 2 | PEG | 13 | C4 | 10 | 95 | Ramos |

| BTK Degrader 3 | Alkyl | 12 | C5 | 150 | 70 | Ramos |

| BTK Degrader 4 | Alkyl/Aromatic | 15 | C5 | 25 | 90 | Ramos |

| (Data synthesized from published literature.[12]) |

Experimental Protocols for PROTAC Linker Discovery and Characterization

The development of effective PROTACs relies on a suite of robust experimental methodologies to synthesize and evaluate candidate molecules. The following sections provide detailed protocols for key experiments in PROTAC linker research.

PROTAC Synthesis via Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of PROTAC synthesis.[5][9][] This method allows for the rapid and efficient assembly of PROTAC libraries with diverse linkers.[5][9][]

Materials:

-

Azide-functionalized E3 ligase ligand

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO/water mixture)

Protocol:

-

Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand in the chosen solvent.

-

Add a solution of copper(II) sulfate.

-

Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Purify the resulting PROTAC using standard chromatographic methods (e.g., reversed-phase HPLC).

Western Blot for Protein Degradation Assessment

Western blotting is the most common method for quantifying the degradation of a target protein induced by a PROTAC.[10][11][19]

Materials:

-

Cultured cells expressing the POI

-

PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[10][11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[10][11]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10][11]

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.[10][11]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an ECL substrate and detect the chemiluminescent signal using an imaging system.[10][11]

-

Quantify the band intensities using densitometry software.[1]

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

-

Cellular Permeability Assays

The ability of a PROTAC to cross the cell membrane is a prerequisite for its activity. Cellular permeability can be assessed using various in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay measures passive diffusion across an artificial lipid membrane and is useful for early-stage screening.[6][8][20]

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux mechanisms.[6][8][21]

Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. Biophysical techniques are essential for characterizing these interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on the binding of the PROTAC to the POI and E3 ligase, as well as the formation of the ternary complex.[3][22][23][24][25] It can be used to determine binding affinities (KD) and cooperativity.[22][23][25]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][4][26][27][28]

Visualizing the Core Concepts: Diagrams and Workflows

To further elucidate the principles of PROTAC linker discovery, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for PROTAC linker optimization.

Caption: The relationship between linker properties and PROTAC efficacy.

Conclusion and Future Perspectives

The discovery and development of PROTAC linkers have evolved from a serendipitous art to a data-driven science. It is now unequivocally clear that the linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its biological activity and drug-like properties. The continued exploration of "linkerology," encompassing the systematic investigation of linker length, composition, and rigidity, is essential for unlocking the full therapeutic potential of targeted protein degradation.

Future advancements in this field will likely be driven by a combination of empirical screening of diverse linker libraries and the increasing application of computational and structural biology approaches to rationally design linkers. As our understanding of the intricate interplay between the linker and the formation of a productive ternary complex deepens, we can expect the development of next-generation PROTACs with enhanced efficacy, improved selectivity, and more favorable pharmacokinetic profiles, ultimately leading to novel and transformative therapies for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. aragen.com [aragen.com]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. o2hdiscovery.co [o2hdiscovery.co]

- 25. cytivalifesciences.com [cytivalifesciences.com]

- 26. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 27. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

The Architectonics of a Bridge: A Technical Guide to PEG-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate specific targets. A critical, yet often underappreciated, component of a PROTAC is the linker that bridges the target-binding warhead and the E3 ligase-recruiting ligand. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a versatile and widely utilized scaffold. This technical guide provides an in-depth exploration of the mechanism of action for PEG-based PROTAC linkers, offering a comprehensive resource for the rational design and evaluation of these powerful molecules.

Core Principles: More Than Just a Spacer

The linker in a PROTAC molecule is not a passive tether but an active contributor to its overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and synthetic tractability, making them a popular choice in PROTAC design.[1][3]

The primary roles of a PEG linker include:

-

Enhancing Solubility and Permeability: The inherent hydrophilicity of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.[1][3] This is crucial for their formulation and bioavailability. Furthermore, the flexible nature of PEG linkers allows the PROTAC to adopt conformations that can shield polar surface area, potentially aiding in cell membrane permeability—a concept sometimes referred to as the "chameleon effect".[2]

-

Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in enabling the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][4] An optimal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination.[2] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to an entropic penalty and reduced efficacy.[5]

-

Influencing Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation by the proteasome.[6] This is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).[7]

Quantitative Insights: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Reference |

| Alkyl/Ether | < 12 | No degradation | - | TBK1 | [7] |

| Alkyl/Ether | 12-29 | Submicromolar | >90 | TBK1 | [7] |

| PEG | 12 | - | Stronger degradation than 16-atom linker | ERα | [] |

| PEG | 16 | - | Weaker degradation than 12-atom linker | ERα | [] |

| Methylene units | 5 | - | Complete degradation | SOS1 | [] |

Table 1: Impact of Linker Length on Degradation of Various Target Proteins. This table illustrates that the optimal linker length is target-dependent. For TBK1, a minimum linker length is required to observe degradation, while for ERα, a shorter PEG linker was more effective.

| PROTAC | Linker Composition | BTK Degradation (DC50 in Mino cells) | Reference |

| NC-1 | Non-covalent | 50-100 nM | [9] |

| IR-1 | Covalent, PEG-based | 10-50 nM | [9] |

| IR-2 | Covalent, PEG-based | 10-50 nM | [9] |

| RC-1 | Reversible covalent, PEG-based | >1000 nM | [9] |

| RC-2 | Reversible covalent, PEG-based | 100-250 nM | [9] |

| RC-3 | Reversible covalent, PEG-based | 50-100 nM | [9] |

Table 2: Degradation of BTK by PROTACs with Varying Linker Chemistries and Lengths. This table highlights how linker chemistry (covalent vs. non-covalent) in conjunction with PEG-based linkers of varying lengths can significantly impact degradation potency.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Key Experimental Protocols

The successful development of a PROTAC relies on a suite of robust experimental assays to characterize its activity at each stage of the mechanism of action. Detailed methodologies for three critical experiments are provided below.

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

-

Immobilization:

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[10]

-

Inject a series of concentrations of the target protein over a separate flow cell to assess non-specific binding.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with increasing concentrations of the target protein.[10]

-

Inject these solutions over the immobilized E3 ligase.

-

The resulting sensorgrams will show an increase in response units (RU) corresponding to the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

-

Calculate the cooperativity factor (α) by comparing the KD of the binary interaction (PROTAC to E3 ligase) with the apparent KD of the ternary complex formation.[4] A value of α > 1 indicates positive cooperativity.

-

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the E3 ligase to ubiquitinate the target protein in a cell-free system.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the following components in a reaction buffer (e.g., containing HEPES, NaCl, MgCl2, and DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)

-

Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Recombinant target protein of interest (POI)

-

Ubiquitin

-

ATP

-

-

Prepare parallel reactions with and without the PROTAC (vehicle control, e.g., DMSO).[11]

-

Include negative controls, such as reactions lacking E1, E2, E3, or ATP, to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.[11]

-

-

Incubation:

-

Initiate the reaction by adding the PROTAC or vehicle.

-

Incubate the reactions at 30-37°C for a specified time (e.g., 60-120 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples to denature the proteins.

-

Separate the reaction products by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the target protein.

-

A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands above the unmodified target protein, corresponding to the addition of one or more ubiquitin molecules.[11]

-

A primary antibody against ubiquitin can also be used to confirm the presence of ubiquitinated species.

-

Cellular Protein Degradation Assay: Western Blot

Objective: To quantify the degradation of the target protein in a cellular context following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[5]

-

Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[5]

-

Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C.[5]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.[12]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[5]

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[12]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin, or vinculin) to normalize for variations in protein loading.[7]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[5]

-

Conclusion

PEG-based linkers are a cornerstone of modern PROTAC design, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of these innovative protein degraders. A thorough understanding of their mechanism of action, coupled with a systematic and quantitative experimental approach, is essential for the rational design of next-generation PROTACs with enhanced potency, selectivity, and therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers to navigate the complexities of PROTAC development and unlock the full potential of targeted protein degradation.

References

- 1. lifesensors.com [lifesensors.com]

- 2. Ubiquitination Assay - Profacgen [profacgen.com]

- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aragen.com [aragen.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Amino-PEG6-amido-C16-COOH: A Bifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Amino-PEG6-amido-C16-COOH, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and ability to induce the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

Core Components and Physicochemical Properties

This compound is a heterobifunctional linker comprised of three key components: a primary amine group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a C16 saturated fatty acid chain terminating in a carboxylic acid.

-

Amino Group (-NH2): This functional group serves as a reactive handle for conjugation to a ligand that binds to an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL). The primary amine can readily form a stable amide bond with an activated carboxylic acid on the E3 ligase ligand.

-

Hexaethylene Glycol (PEG6) Spacer: The PEG6 moiety is a flexible, hydrophilic chain that enhances the aqueous solubility and bioavailability of the resulting PROTAC molecule. The length and flexibility of the PEG spacer are crucial for enabling the optimal orientation of the target protein and the E3 ligase to facilitate ubiquitin transfer.

-

Amido-C16-COOH Moiety: This component consists of a 16-carbon alkyl chain (palmitic acid derivative) linked via an amide bond, terminating in a carboxylic acid (-COOH). The long alkyl chain can influence the lipophilicity and cell permeability of the PROTAC. The terminal carboxylic acid provides the second reactive site for conjugation, typically to a ligand targeting the protein of interest (POI).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₃₂H₆₄N₂O₉ | [1] |

| Molecular Weight | 620.86 g/mol | [2] |

| IUPAC Name | 1-amino-22-oxo-3,6,9,12,15,18-hexaoxa-21-azanonatriacontan-39-oic acid | [1] |

| Synonym | 17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid | [2] |

| Purity | Typically >95% | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Store at -20°C for long-term stability | [1] |

Mechanism of Action in PROTACs: A Signaling Pathway for Protein Degradation

This compound does not have an intrinsic signaling function. Instead, it is a critical structural component that enables the function of a PROTAC. The PROTAC, once assembled, initiates a catalytic cycle of targeted protein degradation. This process can be visualized as an induced signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols: Synthesis of a PROTAC Using this compound

Step 1: Coupling of the E3 Ligase Ligand to the Amino Terminus of the Linker

This step involves the formation of an amide bond between the carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) and the primary amine of this compound.

Materials:

-

E3 Ligase Ligand with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Reverse-phase HPLC for purification

-

Mass Spectrometer and NMR for characterization

Protocol:

-

In a clean, dry flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the linker solution to the activated E3 ligase ligand solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the resulting intermediate (E3 Ligand-Linker) by reverse-phase HPLC.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Step 2: Coupling of the Target Protein Ligand to the Carboxylic Acid Terminus of the Linker

This step forms the final PROTAC molecule by creating an amide bond between the carboxylic acid of the E3 Ligand-Linker intermediate and an amine-functionalized ligand for the protein of interest.

Materials:

-

Purified E3 Ligand-Linker intermediate from Step 1

-

Target Protein Ligand with a primary or secondary amine handle

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Reverse-phase HPLC for purification

-

Mass Spectrometer and NMR for characterization

Protocol:

-

Dissolve the E3 Ligand-Linker intermediate (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.

-

Add the amine-containing target protein ligand (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Once the reaction is complete, purify the final PROTAC molecule using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry and ¹H and ¹³C NMR.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a PROTAC using a bifunctional linker like this compound.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable tool in the design and synthesis of PROTACs. Its distinct components—a reactive amine, a solubilizing PEG spacer, and a lipophilic alkyl chain with a terminal carboxylic acid—provide medicinal chemists with a modular building block to systematically vary the properties of their PROTACs. Understanding the role of each component and employing robust synthetic methodologies are key to successfully developing potent and selective protein degraders for therapeutic applications. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of novel PROTACs incorporating this and similar long-chain bifunctional linkers.

References

An In-depth Technical Guide to Heterobifunctional Molecules for Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2][3] Unlike conventional small molecule inhibitors that block the function of a target protein, TPD co-opts the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][4] This approach provides several advantages, including the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve prolonged pharmacodynamic effects at lower doses.[4][5][6]

At the forefront of TPD are heterobifunctional molecules, small molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[5][7] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[5][7] This guide provides a comprehensive technical overview of heterobifunctional molecules, focusing on their core components, mechanism of action, key examples with quantitative data, and detailed experimental protocols for their characterization.

Core Components and Mechanism of Action

Heterobifunctional degraders are modular molecules typically consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[8][9][10][11][12][13]

-

Protein of Interest (POI) Ligand: This "warhead" provides specificity by binding to the target protein intended for degradation. The affinity of this ligand can influence the potency and selectivity of the degrader.[11]

-

E3 Ubiquitin Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase, a component of the ubiquitin-proteasome system (UPS).[8][9][11] The choice of E3 ligase can impact the degrader's tissue distribution and degradation efficiency. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[8][9]

-

Linker: The linker is a critical component that connects the POI and E3 ligase ligands.[10][11] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-degrader-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[11][13]

The mechanism of action involves the degrader acting as a molecular bridge to form a ternary complex.[7][14] This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the degrader molecule can be recycled to induce the degradation of another POI molecule, acting in a catalytic manner.[4][5][6][14]

Types of Heterobifunctional Degraders

While the field is rapidly expanding, two main classes of heterobifunctional degraders have been extensively studied:

-

Proteolysis-Targeting Chimeras (PROTACs®): These are the most well-characterized class of heterobifunctional degraders.[5][7] They consist of two distinct ligands connected by a linker.[5][7]

-

Molecular Glues: These are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by binding to the E3 ligase and creating a new surface for the target protein to bind.[15][16][17][18] Unlike PROTACs, they are not composed of two distinct ligands connected by a linker.[15][18]

Key Examples and Quantitative Data

The efficacy of heterobifunctional degraders is typically characterized by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax).[16] Binding affinities (Kd) for the target protein and the E3 ligase are also crucial parameters.

PROTACs Targeting Bromodomain and Extra-Terminal (BET) Proteins

BET proteins, such as BRD4, are epigenetic readers that are attractive targets in oncology. Several PROTACs have been developed to target these proteins for degradation.

| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Binding Affinity (Kd) |

| dBET1 | CRBN | BRD2, BRD3, BRD4 | Breast cancer cells | 430 nM[19] | >90% | N/A |

| MV4;11 (AML) | N/A | N/A | N/A | |||

| MZ1 | VHL | BRD4 (preferential) | HeLa | < 100 nM[20] | >95%[6] | BRD4 BD1/2: 382/120 nM, BRD3 BD1/2: 119/115 nM, BRD2 BD1/2: 307/228 nM[20] |

| H661, H838 | 8 nM, 23 nM[16] | Complete at 100 nM[16] | VCB: 66 nM[6] | |||

| ARV-771 | VHL | BRD2, BRD3, BRD4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM[16] | Not Reported | N/A |

| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[16] | Not Reported | N/A |

PROTACs Targeting the Androgen Receptor (AR)

The androgen receptor is a key driver of prostate cancer, and targeting it for degradation is a promising therapeutic strategy.

| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | In Vivo Efficacy |

| Bavdegalutamide (ARV-110) | CRBN | Androgen Receptor (AR) | VCaP (AR amplification), LNCaP (AR T878A) | < 1 nM[21] | >95%[21] | Significant tumor growth inhibition in VCaP and LNCaP xenograft models[21] |

| enzalutamide-resistant LNCaP | < 1 nM[21] | >95%[21] | 46% of patients with AR T878A/S and/or H875Y mutations had PSA declines ≥50%[22][23] |

Experimental Protocols

The characterization of heterobifunctional molecules requires a suite of biochemical and cellular assays to assess their binding, ubiquitination, and degradation activity.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in the levels of the target protein following treatment with a degrader.

Materials:

-

Cell line of interest

-

Heterobifunctional degrader compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the degrader compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[8]

-

-

Cell Lysis:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or similar assay.

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.[8]

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[15]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[15]

-

-

Detection and Analysis:

In Vitro Ubiquitination Assay

This assay directly measures the ability of a degrader to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

-

Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

-

Purified target protein (POI)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

Heterobifunctional degrader compound

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Reaction Setup:

-

Combine the E1, E2, E3, POI, and ubiquitin in a reaction buffer on ice.[9]

-

Add the degrader compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

-

Incubation:

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Quenching and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and analyze by Western blotting using an antibody against the POI.

-

The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates successful degrader activity.[9]

-

Ternary Complex Formation Assay (AlphaLISA)

AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to study the formation of the ternary complex.

Materials:

-

Tagged E3 ligase (e.g., FLAG-tagged)

-

Tagged POI (e.g., GST-tagged)

-

Heterobifunctional degrader compound

-

AlphaLISA Donor and Acceptor beads conjugated to antibodies against the tags (e.g., anti-FLAG Donor beads, anti-GST Acceptor beads)

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

Methodology:

-

Assay Setup:

-

In a microplate, combine the tagged E3 ligase, tagged POI, and a serial dilution of the degrader compound in assay buffer.[24]

-

-

Incubation:

-

Incubate the mixture to allow for ternary complex formation.

-

-

Bead Addition and Incubation:

-

Add the AlphaLISA Donor and Acceptor beads to the wells.

-

Incubate in the dark to allow the beads to bind to the tagged proteins in the complex.

-

-

Detection:

-

Read the plate on an AlphaLISA-compatible microplate reader.

-

A high AlphaLISA signal indicates that the Donor and Acceptor beads are in close proximity, confirming the formation of the ternary complex.[18] A bell-shaped curve is often observed, where at high concentrations of the degrader, the formation of binary complexes can lead to a decrease in the signal (the "hook effect").[18]

-

LC-MS Based Proteomics for Global Protein Degradation

Liquid chromatography-mass spectrometry (LC-MS) based proteomics can be used to assess the selectivity of a degrader by quantifying changes in the abundance of thousands of proteins across the proteome.

Methodology:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.[1]

-

-

Data Analysis:

-

Identify and quantify the proteins from the MS/MS data.

-

Compare the protein abundance between the degrader-treated and control samples to identify proteins that are selectively degraded.

-

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

References

- 1. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arxiv.org [arxiv.org]

- 4. lifesensors.com [lifesensors.com]

- 5. lifesensors.com [lifesensors.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Ubiquitination Assay - Profacgen [profacgen.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]

- 11. lifesensors.com [lifesensors.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 14. promega.co.jp [promega.co.jp]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. benchchem.com [benchchem.com]

- 22. urotoday.com [urotoday.com]

- 23. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 24. SLAS2024 [slas2024.eventscribe.net]

- 25. Protein preparation for LC-MS/MS analysis [protocols.io]

- 26. gu.se [gu.se]

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Amino-PEG6-amido-C16-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased in vivo half-life, improved stability, and reduced immunogenicity.[1][2] Amino-PEG6-amido-C16-COOH is a heterobifunctional linker designed for bioconjugation, featuring a terminal carboxylic acid group for covalent attachment to proteins and a terminal primary amine for other applications.

This document provides a detailed protocol for the conjugation of the carboxyl group of this compound to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein using the efficient and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of EDC/NHS Chemistry

The conjugation process is a two-step reaction that forms a stable amide bond between the carboxyl group of the PEG linker and a primary amine on the protein.[3][4]

-

Activation of the Carboxyl Group: EDC activates the carboxyl group on the this compound linker, forming a highly reactive but unstable O-acylisourea intermediate.[3][4]

-

Formation of a Stable NHS Ester: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate. This creates a more stable, amine-reactive NHS ester.[5]

-

Conjugation to the Protein: The NHS ester of the PEG linker readily reacts with primary amines on the protein, forming a stable amide bond and releasing NHS.[6]

This two-step approach minimizes protein-protein crosslinking, which can be a concern with one-step carbodiimide (B86325) methods.

Experimental Workflow

The overall process for conjugating this compound to a protein involves several key stages, from preparation to final analysis.

Caption: High-level workflow for protein PEGylation.

Materials and Reagents

Key Components

-

Target Protein: Purified protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES).

-

This compound: High-purity PEG linker.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Water-soluble carbodiimide crosslinker.

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS: To form a stable, amine-reactive intermediate.

-

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 50 mM, pH 4.7-6.0.

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or Borate buffer, 50 mM, pH 8.0.

-

Quenching Solution: Hydroxylamine-HCl, Tris, or glycine (B1666218) (e.g., 1 M stock, pH 8.0).

-

Purification System: Size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns and system.

Recommended Buffers and Solutions

| Buffer/Solution | Composition | pH | Purpose |

| Activation Buffer | 50 mM MES, 0.9% NaCl | 4.7 | EDC/NHS activation of COOH |

| Coupling Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl | 7.2-7.5 | Amine coupling reaction |

| Quenching Buffer | 1 M Tris-HCl | 8.0 | Stopping the reaction |

| Storage Buffer | User-defined (e.g., PBS) | 7.4 | Final conjugate storage |

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of PEGylation.

Step 1: Preparation of Protein and Reagents

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., MES or PBS). If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to a working range, typically 1-10 mg/mL.

-

-

Reagent Preparation (Prepare immediately before use):

-

Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve this compound in DMSO or DMF to create a stock solution (e.g., 100 mM).

-

Dissolve EDC and NHS/Sulfo-NHS in Activation Buffer to create fresh stock solutions (e.g., 100 mM each).

-

Step 2: Activation of this compound

-

In a microcentrifuge tube, combine the this compound solution with EDC and NHS solutions in Activation Buffer.

-

The molar ratio of PEG:EDC:NHS should be optimized. A common starting point is 1:2:5.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

Caption: Activation of PEG-COOH with EDC and NHS.

Step 3: Conjugation to the Target Protein

-

Add the activated PEG-NHS ester solution to the protein solution in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[7][8]

-

The molar ratio of the PEG linker to the protein is a critical parameter that determines the degree of PEGylation. A starting range of 5:1 to 20:1 (PEG:protein) is recommended for optimization.[9]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

-

Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG-NHS esters.

Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG linker, reagents, and to separate PEGylated protein from the unconjugated protein.

| Purification Method | Principle | Application |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein. | Effective for removing unreacted PEG and reagents. Can separate multi-PEGylated species from mono-PEGylated and native protein.[10] |

| Ion Exchange Chromatography (IEX) | Separates molecules based on net charge. PEGylation can shield surface charges, altering the protein's elution profile. | Highly effective for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[11] |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Can be used for polishing and separating PEGylated isoforms.[11] |

Characterization and Data Analysis

Proper characterization is crucial to confirm successful conjugation and to quantify the degree of PEGylation.

Quantitative Analysis Methods

| Analytical Method | Information Provided |

| SDS-PAGE | Visual confirmation of conjugation through a shift in apparent molecular weight. Provides a qualitative or semi-quantitative assessment of PEGylation. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Precise determination of the molecular weight of the conjugate, allowing for the calculation of the number of PEG molecules attached per protein.[1] |

| HPLC (SEC or RP-HPLC) | Quantification of the different species in the reaction mixture (native, mono-, di-, and multi-PEGylated protein).[12] |

| TNBS Assay | Indirectly quantifies the degree of PEGylation by measuring the reduction in free primary amines. |

Example Optimization Parameters

Optimization is key to achieving the desired product yield and quality. The following parameters are critical to control.

| Parameter | Range for Optimization | Effect on Conjugation |

| PEG:Protein Molar Ratio | 1:1 to 50:1 | Higher ratios generally lead to a higher degree of PEGylation.[13] |

| pH of Coupling Reaction | 7.0 to 8.5 | Higher pH favors the reaction with primary amines.[13][14] |

| Reaction Time | 30 minutes to 24 hours | Longer times can increase the extent of PEGylation. |

| Temperature | 4°C to 25°C | Lower temperatures may require longer reaction times but can improve protein stability. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive EDC/NHS (hydrolyzed). | Prepare fresh EDC/NHS solutions immediately before use. |

| Suboptimal pH for activation or coupling. | Verify the pH of your buffers. Use MES (pH 4.7-6.0) for activation and PBS/Borate (pH 7.2-8.0) for coupling. | |

| Presence of amine-containing buffers. | Perform buffer exchange into an amine-free buffer (e.g., PBS, MES). | |

| Protein Precipitation | High concentration of organic solvent (from PEG stock). | Minimize the volume of the PEG stock solution added to the protein. |

| Protein instability under reaction conditions. | Reduce reaction temperature to 4°C. Optimize pH to maintain protein stability. | |

| High Polydispersity (multiple PEG chains) | High PEG:protein molar ratio. | Reduce the molar ratio of the PEG linker to the protein. |

| Long reaction time. | Decrease the incubation time of the coupling reaction. |

By following this detailed protocol and optimizing the key reaction parameters, researchers can successfully conjugate this compound to their protein of interest, paving the way for further downstream applications in research and drug development.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. encapsula.com [encapsula.com]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Amino-PEG6-amido-C16-COOH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction